molecular formula C5H10O B14719412 (1R,2R)-2-Methylcyclobutan-1-ol CAS No. 21024-61-3

(1R,2R)-2-Methylcyclobutan-1-ol

Cat. No.: B14719412
CAS No.: 21024-61-3
M. Wt: 86.13 g/mol
InChI Key: HVPLFSASJVVSHR-RFZPGFLSSA-N
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Description

(1R,2R)-2-Methylcyclobutan-1-ol is a chiral organic compound with the molecular formula C5H10O. It is a cyclobutane derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon. The compound is notable for its stereochemistry, as it exists in the (1R,2R) configuration, meaning both substituents are on the same side of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,2-dihalide, under basic conditions. For example, the reaction of 1,2-dibromo-2-methylpropane with a strong base like sodium hydroxide can yield this compound through an intramolecular nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic hydrogenation of a suitable precursor. For instance, the hydrogenation of 2-methylcyclobutanone in the presence of a chiral catalyst can produce this compound with high enantiomeric purity. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-Methylcyclobutanone

    Reduction: 2-Methylcyclobutane

    Substitution: 2-Methylcyclobutyl chloride

Scientific Research Applications

(1R,2R)-2-Methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with chiral centers.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methylcyclobutan-1-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Methylcyclobutan-1-ol: The enantiomer of (1R,2R)-2-Methylcyclobutan-1-ol, with opposite stereochemistry.

    2-Methylcyclobutanone: A ketone derivative with similar structural features but different reactivity.

    2-Methylcyclobutane: The fully reduced form of the compound, lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it valuable in both research and industrial applications.

Properties

CAS No.

21024-61-3

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(1R,2R)-2-methylcyclobutan-1-ol

InChI

InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

HVPLFSASJVVSHR-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]1O

Canonical SMILES

CC1CCC1O

Origin of Product

United States

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